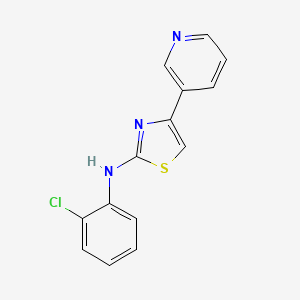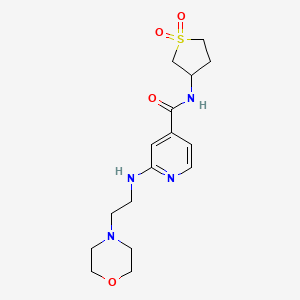
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine, also known as CCT251545, is a small molecule inhibitor that has been used in scientific research to study the mechanisms of cancer cell growth and proliferation. This compound has shown promise as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules that are involved in cancer cell growth and proliferation. In addition, this compound has been shown to induce the degradation of CK2α, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of cell cycle progression. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine in lab experiments is its specificity for CK2, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. Additionally, this compound has been shown to have potent anti-cancer effects in vitro and in vivo, making it a promising therapeutic agent for the treatment of cancer.
However, there are also limitations to the use of this compound in lab experiments. For example, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the effects of this compound may vary depending on the specific type of cancer being studied, making it important to carefully consider the appropriate experimental conditions for each study.
Future Directions
There are several potential future directions for the use of N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine in scientific research. One possibility is the development of novel formulations or delivery methods that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential use of this compound in combination with other anti-cancer agents, as well as its potential use in the treatment of specific types of cancer. Finally, continued research is needed to better understand the mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of even more effective therapeutic agents.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine involves several steps, including the reaction of 2-chloroaniline with 2-bromo-4-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with thiourea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine has been used in scientific research to investigate the mechanisms of cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple signaling pathways that promote cancer cell survival and proliferation. By inhibiting CK2 activity, this compound can induce cell death and inhibit tumor growth.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-5-1-2-6-12(11)17-14-18-13(9-19-14)10-4-3-7-16-8-10/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWUGYXTIVKHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![Azepan-1-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636650.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)


![(2-Ethylpiperidin-1-yl)-[5-[2-(2-methoxyphenyl)ethylamino]pyridin-3-yl]methanone](/img/structure/B6636691.png)

![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)